molecular formula C29H21N7O B2642237 (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 956759-77-6

(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2642237
CAS No.: 956759-77-6
M. Wt: 483.535
InChI Key: BQDXLHLOMMESIU-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Scientific Research Applications

Polymeric Modification and Medical Applications

A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including aromatic amines that are structurally similar to the compound . These modified polymers showed increased thermal stability and were evaluated for antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Novel Schiff Bases and Antimicrobial Activity

Puthran et al. (2019) conducted research on synthesizing novel Schiff bases using compounds structurally related to the specified chemical. Their study indicated significant antimicrobial activity in certain derivatives, highlighting the potential use of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition in Industrial Applications

Yadav et al. (2016) investigated pyranopyrazole derivatives (similar in structure to the target compound) for their effectiveness as corrosion inhibitors in industrial settings. These compounds demonstrated significant inhibition efficiency, suggesting their utility in protecting metals from corrosion in acidic environments (Yadav et al., 2016).

Photoluminescent Properties for Material Science

Lowe and Weder (2002) synthesized 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, compounds related to the specified chemical, and studied their photoluminescent properties. Such properties are significant in material science for the development of new luminescent materials and applications in optoelectronics (Lowe & Weder, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many pyrazole derivatives exhibit biological activity by interacting with various enzymes or receptors in the body .

Future Directions

The future research directions would likely involve exploring the biological activity of this compound. Given the known activities of many pyrazole derivatives, it could be studied for potential medicinal or pharmaceutical applications .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N7O/c1-37-25-14-12-20(13-15-25)27-22(19-35(33-27)23-8-4-2-5-9-23)16-21(17-30)28-26(18-31)29(32)36(34-28)24-10-6-3-7-11-24/h2-16,19H,32H2,1H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXLHLOMMESIU-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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